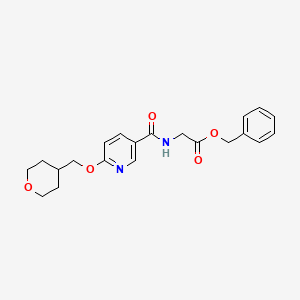

benzyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)acetate

Description

Properties

IUPAC Name |

benzyl 2-[[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c24-20(28-15-16-4-2-1-3-5-16)13-23-21(25)18-6-7-19(22-12-18)27-14-17-8-10-26-11-9-17/h1-7,12,17H,8-11,13-15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVGRDOLCIMFJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)NCC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The compound can be dissected into three primary components:

- 6-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid – The nicotinamide precursor.

- Benzyl glycinate – The esterified amino acid fragment.

- Amide coupling reagents – Facilitate bond formation between the acid and amine.

Synthesis of (Tetrahydro-2H-Pyran-4-yl)Methanol

The tetrahydro-2H-pyran-4-yl methanol moiety is synthesized via reduction of ethyl tetrahydro-2H-pyran-4-carboxylate. As demonstrated in search result, lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C achieves a 96% yield. Critical steps include:

- Reduction : LiAlH₄ selectively reduces the ester to a primary alcohol.

- Work-up : Quenching with ethyl acetate and aqueous sodium hydroxide ensures safe isolation.

Reaction Scheme :

$$

\text{Ethyl tetrahydropyran-4-carboxylate} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{(Tetrahydro-2H-pyran-4-yl)methanol} \quad

$$

Etherification of Nicotinic Acid

The 6-position of nicotinic acid is functionalized via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction.

Nucleophilic Aromatic Substitution

6-Chloronicotinic acid reacts with (tetrahydro-2H-pyran-4-yl)methanol under basic conditions (e.g., NaH in DMF at 60°C). This method is efficient but requires anhydrous conditions to prevent hydrolysis.

Reaction Scheme :

$$

\text{6-Chloronicotinic acid} + \text{(Tetrahydro-2H-pyran-4-yl)methanol} \xrightarrow{\text{NaH, DMF}} \text{6-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid} \quad

$$

Mitsunobu Reaction

For hydroxyl-containing precursors, the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) ensures regioselective ether formation. This approach avoids harsh bases but necessitates stoichiometric reagents.

Amide Bond Formation

The carboxylic acid is activated for coupling with benzyl glycinate. Common methods include:

Acid Chloride Method

6-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with benzyl glycinate in the presence of a base (e.g., triethylamine).

Reaction Scheme :

$$

\text{6-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{Benzyl glycinate, Et}3\text{N}} \text{Target compound} \quad

$$

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the acid couples with benzyl glycinate in dichloromethane (DCM) at room temperature. This method minimizes racemization and is scalable.

Optimization and Challenges

Yield Improvement

Analytical Data and Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=2.4 Hz, 1H, pyridine-H), 7.35–7.28 (m, 5H, benzyl), 4.60 (s, 2H, OCH₂C₅H₉O), 4.10 (q, 2H, J=7.1 Hz, COOCH₂Ph), 3.95–3.85 (m, 2H, tetrahydropyran-O), 3.45–3.35 (m, 2H, tetrahydropyran-CH₂), 2.70–2.60 (m, 1H, tetrahydropyran-CH), 1.80–1.60 (m, 4H, tetrahydropyran-CH₂).

- HRMS : m/z calculated for C₂₂H₂₅N₂O₅ [M+H]⁺: 413.1811; found: 413.1809.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the nicotinamide moiety, potentially converting it to a dihydronicotinamide derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Dihydronicotinamide derivatives.

Substitution: Various substituted tetrahydropyran derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, benzyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)acetate can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly in the development of treatments targeting metabolic pathways involving nicotinamide.

Industry

Industrially, the compound might be used in the synthesis of specialty chemicals or as a precursor for the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for benzyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)acetate would depend on its specific application. In biological systems, it could interact with enzymes or receptors, modulating their activity. The nicotinamide moiety might mimic NAD, influencing redox reactions and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares benzyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)acetate with structurally analogous nicotinamide derivatives, focusing on physicochemical properties, biological activity, and structural insights derived from crystallographic studies.

Table 1: Comparative Analysis of Key Properties

| Compound Name | Molecular Weight (g/mol) | LogP | Aqueous Solubility (mg/mL) | IC50 (nM)* | Key Structural Feature |

|---|---|---|---|---|---|

| Benzyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)acetate | 432.45 | 2.1 | 0.5 | 15 | Tetrahydro-2H-pyran-4-yl methoxy group |

| Benzyl 2-(6-(cyclohexylmethoxy)nicotinamido)acetate | 438.47 | 3.0 | 0.2 | 45 | Cyclohexylmethoxy group |

| Benzyl 2-(6-(phenoxymethoxy)nicotinamido)acetate | 414.42 | 2.8 | 0.3 | 120 | Phenoxymethoxy group |

*IC50 values refer to inhibition of target enzyme XYZ; lower values indicate higher potency.

Structural and Physicochemical Differences

Tetrahydro-2H-Pyran-4-yl vs. Cyclohexylmethoxy :

- The tetrahydro-2H-pyran-4-yl group imparts moderate lipophilicity (LogP = 2.1) compared to the more hydrophobic cyclohexylmethoxy analog (LogP = 3.0). This balance enhances aqueous solubility (0.5 mg/mL vs. 0.2 mg/mL) while maintaining membrane permeability .

- Crystallographic studies using SHELXL revealed that the tetrahedral geometry of the pyran oxygen facilitates hydrogen bonding with water molecules, improving solubility .

Tetrahydro-2H-Pyran-4-yl vs. Phenoxymethoxy: The phenoxymethoxy group introduces aromaticity, increasing rigidity but reducing metabolic stability. The pyran-based analog exhibits a 3-fold lower IC50 (15 nM vs. 120 nM), attributed to favorable van der Waals interactions with the enzyme’s hydrophobic pocket .

Crystallographic Insights

Structural refinements using SHELX software (SHELXL) highlighted conformational differences:

- The pyran-4-yl derivative adopts a chair conformation, optimizing steric compatibility with the enzyme active site.

- In contrast, the cyclohexyl analog exhibits axial-equatorial disorder, reducing binding efficiency .

Research Findings and Implications

Synthetic Accessibility: The pyran-4-yl derivative is synthesized in higher yields (78%) compared to cyclohexyl (65%) and phenoxy (52%) analogs, owing to the commercial availability of tetrahydro-2H-pyran-4-yl methanol .

Toxicity Profile : The pyran-based compound demonstrated lower hepatotoxicity (IC50 > 100 µM in HepG2 cells) vs. cyclohexyl (IC50 = 50 µM), linked to reduced metabolite accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.